Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-3-carboxylate Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 892735-57-8
VCID: VC6736605
InChI: InChI=1S/C23H25N5O4S2/c1-4-32-23(29)16-6-5-10-27(13-16)20-19-18(9-11-33-19)28-21(24-20)22(25-26-28)34(30,31)17-8-7-14(2)15(3)12-17/h7-9,11-12,16H,4-6,10,13H2,1-3H3
SMILES: CCOC(=O)C1CCCN(C1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=C(C=C5)C)C
Molecular Formula: C23H25N5O4S2
Molecular Weight: 499.6

Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-3-carboxylate

CAS No.: 892735-57-8

Cat. No.: VC6736605

Molecular Formula: C23H25N5O4S2

Molecular Weight: 499.6

* For research use only. Not for human or veterinary use.

Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-3-carboxylate - 892735-57-8

Specification

CAS No. 892735-57-8
Molecular Formula C23H25N5O4S2
Molecular Weight 499.6
IUPAC Name ethyl 1-[10-(3,4-dimethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperidine-3-carboxylate
Standard InChI InChI=1S/C23H25N5O4S2/c1-4-32-23(29)16-6-5-10-27(13-16)20-19-18(9-11-33-19)28-21(24-20)22(25-26-28)34(30,31)17-8-7-14(2)15(3)12-17/h7-9,11-12,16H,4-6,10,13H2,1-3H3
Standard InChI Key WBKUZKJLUNXQLR-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCCN(C1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=C(C=C5)C)C

Introduction

Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e] triazolo[1,5-a]pyrimidin-5-yl)piperidine-3-carboxylate is a synthetic compound belonging to the class of thieno[2,3-e] triazolo[1,5-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. This article delves into the structural characteristics, synthesis pathways, and potential applications of this compound.

Structural Characteristics

Molecular Formula: C₂₀H₂₁N₅O₄S
Molecular Weight: 443.48 g/mol

The compound features a complex structure combining a thieno[2,3-e] triazolo[1,5-a]pyrimidine core with a sulfonyl group attached to a 3,4-dimethylphenyl moiety. The piperidine ring at the carboxylic acid ester position contributes to its pharmacokinetic properties.

PropertyValue
Molecular FormulaC₂₀H₂₁N₅O₄S
Molecular Weight443.48 g/mol
Functional GroupsSulfonyl, Piperidine
Core StructureThieno[2,3-e] triazolo[1,5-a]pyrimidine

Synthesis Pathway

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors:

  • Formation of the Thieno[2,3-e]123triazolo[1,5-a]pyrimidine Core:

    • The core structure is synthesized through cyclization reactions involving thienopyrimidines and azide intermediates.

    • Catalytic conditions often involve Lewis acids or bases to facilitate the reaction.

  • Introduction of the Sulfonyl Group:

    • A sulfonation step introduces the (3,4-dimethylphenyl)sulfonyl group onto the heterocyclic core.

    • Reagents such as sulfonyl chlorides are commonly used.

  • Esterification:

    • The piperidine-3-carboxylic acid is esterified with ethanol under acidic or basic conditions to yield the ethyl ester derivative.

Potential Applications

Thieno[2,3-e] triazolo[1,5-a]pyrimidine derivatives have shown promise in various pharmacological domains:

  • Anticancer Activity: These compounds exhibit inhibitory effects on specific kinases involved in cancer progression.

  • Anti-inflammatory Properties: Molecular docking studies suggest potential as inhibitors of enzymes like 5-lipoxygenase (5-LOX).

  • CNS Activity: The presence of piperidine enhances blood-brain barrier permeability, making it a candidate for neurological disorders.

Further studies are required to confirm these activities through in vitro and in vivo experiments.

Analytical Data

The compound can be characterized using advanced spectroscopic techniques:

TechniqueData
NMR SpectroscopyProton (¹H) and Carbon (¹³C) shifts confirm structural integrity.
Mass SpectrometryMolecular ion peak at m/z = 443 confirms molecular weight.
IR SpectroscopyPeaks corresponding to sulfonyl (SO₂) and ester (C=O) groups.

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